Home > Products > Building Blocks P6024 > 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione - 848398-40-3

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-1644103
CAS Number: 848398-40-3
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry and material science. This compound is characterized by a fused ring system that incorporates both furan and pyrimidine moieties, contributing to its distinctive chemical behavior and reactivity. Its molecular formula is C_7H_6N_2O_3, and it has garnered interest due to its biological activities and possible therapeutic applications.

Source

The compound is synthesized through various chemical methodologies, often involving the cyclization of specific precursors under controlled conditions. It has been referenced in several scientific studies, highlighting its significance in drug development and materials science .

Classification

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of heterocyclic compounds, specifically within the pyrimidine derivatives. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with suitable nucleophiles under specific conditions.

Technical Details

  1. Cyclization Reaction: A typical method involves using dimethylformamide as a solvent and triethylamine as a catalyst to facilitate the cyclization process.
  2. One-Pot Synthesis: Recent advancements have introduced one-pot three-component reactions that utilize arylglyoxal monohydrates and isocyanides catalyzed by zirconium chloride in water at moderate temperatures .
Molecular Structure Analysis

Structure

The molecular structure of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione features a fused furan-pyrimidine ring system. The presence of carbonyl groups at positions 2 and 4 enhances its reactivity.

Data

  • Molecular Formula: C_7H_6N_2O_3
  • Molecular Weight: Approximately 150.13 g/mol
  • IUPAC Name: 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Chemical Reactions Analysis

Reactions

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
  2. Reduction: Reduction reactions modify functional groups present in the compound.
  3. Substitution: Nucleophilic substitution reactions are common due to the presence of reactive chlorine atoms in precursor compounds .

Technical Details

Mechanism of Action

The mechanism of action for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione primarily involves its role as an inhibitor of HIV-1 reverse transcriptase. It binds to the enzyme's active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus and exerts antiviral effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethylformamide.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione has several significant applications:

  1. Medicinal Chemistry: It has shown potential as an inhibitor for enzymes like HIV-1 reverse transcriptase and is being explored for antiviral drug development.
  2. Material Science: The unique structural properties allow for innovative designs in materials with specific electronic or optical characteristics.
  3. Biological Studies: It serves as a probe for studying various biological processes at the molecular level .
Synthetic Methodologies and Structural Optimization

Scaffold-Hopping Strategies for NNRTI Drug Design

The structural evolution of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been revolutionized by scaffold-hopping strategies targeting drug-resistant HIV-1 variants. Researchers systematically replaced the thiophene[3,2-d]pyrimidine core in diarylpyrimidine (DAPY) inhibitors with six alicyclic-fused pyrimidine rings, including the dihydrofuro[3,4-d]pyrimidine scaffold. This strategic substitution aimed to disrupt intermolecular π-π stacking interactions that contribute to poor aqueous solubility (<1 μg/mL) in earlier NNRTIs like etravirine (ETV). The dihydrofuran ring introduces an exposed oxygen atom capable of forming additional hydrogen bonds with residues in the NNRTI binding pocket (NNIBP), particularly in "tolerant region II" [4].

Structural analysis revealed that the dihydrofuran fusion alters molecular conformation and crystal packing while maintaining the crucial horse-shoe binding geometry required for NNIBP accommodation. This modification simultaneously addressed two limitations of previous inhibitors: enhanced solubility through reduced lattice energy and improved resistance profiles via supplementary polar interactions with backbone atoms of conserved residues (e.g., Lys101, Tyr188). The optimized derivative 13c2 (specific substitution pattern undisclosed in available data) demonstrated EC50 values of 0.9-8.4 nM against single-mutant HIV-1 strains—significantly surpassing ETV's potency. Against the challenging double-mutant strain K103N+Y181C (RES056), 13c2 maintained comparable activity (EC50 = 17.0 nM) to ETV while exhibiting superior bioavailability (30.96%) and extended half-life (11.1 h) [4].

Table 1: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives Against Key HIV-1 Mutant Strains

CompoundEC50 (nM) against F227L+V106AEC50 (nM) against K103N+Y181CSelectivity Index (SI)
13c22.5-8.4*Comparable to ETV>250
13c40.9-8.4*Comparable to ETV>250
EtravirineReference17.0>150

*Range reflects activity across panel of single mutants [4]

Multicomponent Reaction-Based Synthesis of Furopyrimidine Derivatives

Innovative multicomponent reactions (MCRs) provide efficient access to the dihydrouracil core of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives. A palladium-catalyzed carbonylative assembly enables the convergent synthesis of complex uracil analogs from four components: α-chloroketones (1), aliphatic isocyanates (2), primary aromatic amines (3), and carbon monoxide. This one-pot methodology proceeds through a sequence involving: (1) Pd-mediated carbonylation of 2-chloro-1-phenylethan-1-one to form β-ketoacylpalladium intermediates; (2) in situ generation of unsymmetrical ureas from cyclohexyl isocyanate and p-toluidine; (3) chemoselective acylation; and (4) cyclodehydration [8].

The synthetic power of this approach was demonstrated in the 73% yield synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione—a structurally complex uracil derivative. Critical to this methodology's success is the chemoselectivity of the palladium catalyst in orchestrating simultaneous bond formations while tolerating diverse functional groups. The protocol offers significant advantages over classical routes: avoidance of strong acids/bases, ambient reaction temperatures, and direct convergence of readily available building blocks. When applied to dihydrofuropyrimidine synthesis, appropriately functionalized α-chloroketones containing pre-formed furan rings could be employed to construct the bicyclic core in a single synthetic operation [8].

Intramolecular Cyclization Techniques for Furo[3,4-d]pyrimidine Core Assembly

Regioselective cyclization strategies enable efficient construction of the fused dihydrofuro[3,4-d]pyrimidine system. A breakthrough method utilizes mCPBA-mediated oxidative desulfurization-cyclization of Biginelli-type 5,6-dihydropyrimidin-4(3H)-one hybrids. Optimized conditions (2.2 eq. mCPBA, DCM, rt, 3h) achieve C-S bond cleavage and simultaneous cyclization, yielding 6-aryl-5,6-dihydrouracils in 32-99% yield. The solvent polarity critically influences reaction efficiency, with dichloromethane (π* index = 0.82, HBA = 0) providing optimal yields (75%) by facilitating reagent access to the thioureide reaction center without competitive hydrogen bonding [7].

The reaction mechanism proceeds through sulfoxide/sulfone intermediates followed by electrophilic attack of the carbonyl oxygen at the electron-deficient sulfur, culminating in C-S bond cleavage and furan ring formation. This approach demonstrates exceptional functional group tolerance: substrates bearing electron-donating (e.g., 4-benzyloxy, 55% yield) and electron-withdrawing groups (e.g., 4-nitro, 55% yield; 4-fluoro, 55% yield) at the para-position of the 6-aryl ring performed equally well. However, sterically hindered ortho-substituted derivatives (e.g., o-chlorophenyl) gave reduced yields (32%), highlighting the sensitivity to steric factors during cyclization [7].

Table 2: Comparative Synthetic Approaches to Dihydrouracil Scaffolds

MethodConditionsYield RangeKey AdvantagesLimitations
mCPBA-mediated cyclizationDCM, rt, 3h32-99%Mild conditions, broad FG toleranceSteric hindrance sensitivity
Pd-catalyzed carbonylationCO (1 atm), Pd catalyst, 24hUp to 73%Convergent MCR, complex substitutionRequires specialized equipment
Classical acid hydrolysis6M HCl/HCOOH, reflux, 24h30-37%No organometallicsHarsh conditions, lower yields

Role of Piperidine Linkers in Enhancing Antiviral Potency

Structural optimization of the piperidine linker connecting the dihydrofuro[3,4-d]pyrimidine core to aryl pharmacophores significantly enhances antiviral efficacy against resistant HIV strains. Systematic exploration of piperidine substitutions revealed that N-benzylation with specific polar groups dramatically improves NNIBP interactions. Derivatives featuring 4-aminosulfonylphenyl (8a1) and 4-aminocarbonylphenyl (8c2) moieties attached to the piperidine nitrogen exhibited exceptional potency against wild-type HIV-1 (NL4-3) with EC50 = 2.20 ± 0.67 nM and 10.4 ± 2.70 nM, respectively, and selectivity indices (SI) >100. Molecular modeling confirmed these groups extend into tolerant region I of the NNIBP, forming crucial H-bond interactions with Lys103 backbone carbonyl and solvent molecules [4].

The spatial orientation of the piperidine linker proves critical for maintaining conformational flexibility. Unsubstituted piperidine derivatives (e.g., 13c series) demonstrated superior activity over rigidified analogs, allowing adaptive binding to mutate RT variants. Compound 13c2 (specific substitution undisclosed) achieved balanced properties: sub-nanomolar potency against key mutants (EC50 = 0.9-8.4 nM), low cytotoxicity (CC50 >250 μM), and enhanced solubility from disrupted crystal packing. The compound's favorable pharmacokinetic profile (oral bioavailability 30.96%, t1/2 = 11.1 h) directly correlates with the optimal logP and polar surface area imparted by the piperidine-4-aminosulfonylphenyl combination [4] [5].

Compound Index

Properties

CAS Number

848398-40-3

Product Name

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10)

InChI Key

BAYSNOAIUDTTSD-UHFFFAOYSA-N

SMILES

C1C2=C(CO1)NC(=O)NC2=O

Canonical SMILES

C1C2=C(CO1)NC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.